molecular formula C12H11NO3S B12797540 1-[(Sulphonatophenyl)methyl]pyridinium CAS No. 73052-32-1

1-[(Sulphonatophenyl)methyl]pyridinium

Cat. No.: B12797540
CAS No.: 73052-32-1
M. Wt: 249.29 g/mol
InChI Key: BMOXGRKKKMDDTB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(Sulphonatophenyl)methyl]pyridinium typically involves the reaction of pyridine with a sulphonated benzyl halide under specific conditions. The reaction is usually carried out in an aqueous medium with a suitable base to facilitate the formation of the pyridinium salt . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(Sulphonatophenyl)methyl]pyridinium undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulphone derivatives, while reduction can produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[(Sulphonatophenyl)methyl]pyridinium involves its interaction with cellular membranes and proteins. The sulphonate group enhances its solubility in aqueous environments, allowing it to penetrate biological membranes. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

1-[(Sulphonatophenyl)methyl]pyridinium can be compared with other pyridinium salts such as cetylpyridinium and benzylpyridinium:

The uniqueness of this compound lies in its sulphonate group, which imparts distinct solubility and reactivity characteristics compared to other pyridinium salts.

Properties

CAS No.

73052-32-1

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-(pyridin-1-ium-1-ylmethyl)benzenesulfonate

InChI

InChI=1S/C12H11NO3S/c14-17(15,16)12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h1-9H,10H2

InChI Key

BMOXGRKKKMDDTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC=CC=C2S(=O)(=O)[O-]

Origin of Product

United States

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